Phenacyl acetate
Overview
Description
Synthesis Analysis
Phenacyl acetate's synthesis can involve various chemical pathways. Although specific studies on phenacyl acetate synthesis are not highlighted, the synthesis of related compounds such as aceclofenac, a phenylacetic acid derivative, showcases the complexity and the variety of methods available for synthesizing phenacyl-based compounds. Aceclofenac's synthesis, for example, emphasizes the importance of selecting appropriate chemical reactions and conditions to achieve desired products with specific properties (Brogden & Wiseman, 1996).
Molecular Structure Analysis
The molecular structure of phenacyl acetate plays a crucial role in determining its chemical reactions and properties. Research on molecules with similar structures, such as phenol derivatives synthesized using hypervalent iodine reagents, demonstrates the impact of molecular structure on the synthesis outcomes and the functionalities of the synthesized products (Maertens, L'homme, & Canesi, 2014).
Chemical Reactions and Properties
Phenacyl acetate participates in various chemical reactions, influenced by its functional groups and molecular structure. The chemical properties, such as reactivity with other compounds and susceptibility to certain reactions, are essential for its applications. The study of pyrazine and phenazine heterocycles provides insights into the reactivity profiles of structurally complex molecules, which can be related to understanding the chemical behavior of phenacyl acetate (Huigens et al., 2022).
Physical Properties Analysis
The physical properties of phenacyl acetate, such as melting point, boiling point, solubility, and vapor pressure, are critical for its handling, storage, and application in various domains. These properties are determined by its molecular structure and intermolecular forces. While specific studies on phenacyl acetate were not identified, the general principles of physical property analysis apply as demonstrated in the synthesis and application studies of magnesium acetate, another acetate derivative with detailed analysis on its application potentials (Tie-jun, 2012).
Scientific Research Applications
Peptide Synthesis : Phenacyl acetate is applied in peptide synthesis, specifically for short peptide synthesis such as Boc-L-Cys-Gly-OMe (Guo Tang, T. Ji, An-Fu Hu, & Yufen Zhao, 2008).
Organic Chemistry Reactions : It is used in reactions leading to the formation of 1,2-dibenzoylethane and acetophenones (H. Nozaki, T. Shirafuji, Kiyosi Kuno, & Yasusi Yamamoto, 1972).
SN2 Reactions Study : Phenacyl acetate plays a role in studying linear free-energy relationships in SN2 reactions of phenacyl bromide (K. Okamoto, H. Kushiro, I. Nitta, & H. Shingu, 1967).
Synthesis of Furan Derivatives : It is used for synthesizing various phenyl-5-(phenyl-hydrazono)-5H-furan-2-ones and their analogs (J. Hlaváč, P. Hradil, Radek Mělnický, Lubomír Kvapil, Petr Slezar, M. Grepl, & A. Lyčka, 2008).
Chemical Biology and Material Research : Phenacyl-based carbamate esters are useful in synthetic design, chemical biology, and material research applications (E. Speckmeier, Michael Klimkait, & K. Zeitler, 2018).
Anti-inflammatory and Analgesic Activities : Novel S-substituted phenacyl 1,3,4-oxadiazole compounds demonstrate significant anti-inflammatory and analgesic activity (S. Bhandari, K. Bothara, Mayuresh K. Raut, A. A. Patil, A. Sarkate, & V. Mokale, 2008).
Gas Chromatography : Derivatization of low-molecular-weight straight-chain carboxylic acids as p-bromophenacyl esters enhances sensitivity and specificity in gas chromatography determination (Y. L'emeillat, J. Menez, F. Berthou, & L. Bardou, 1981).
Photolabile Linkers : Phenacyl linkers are studied for their rates of cleavage under various conditions, contributing to the understanding of photolabile linkers (C. Holmes, 1997).
Structural Studies : Phenacyl derivatives of pteridines and their analogues have been synthesized for structural study (Y. Iwanami & T. Seki, 1972).
Synthesis of Aryl Substituted Phenacyl Acetates : Lead tetraacetate oxidation of trimethylsilyl enol ethers produces aryl substituted phenacyl acetates with excellent yields (G. M. Rubottom, J. Gruber, & K. Kincaid, 1976).
Safety And Hazards
Phenacyl acetate may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
phenacyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAXCPSNMHVHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862889 | |
Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl acetate | |
CAS RN |
2243-35-8 | |
Record name | 2-(Acetyloxy)-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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